molecular formula C12H12FNO2 B6279733 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 2120518-10-5

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B6279733
CAS No.: 2120518-10-5
M. Wt: 221.23 g/mol
InChI Key: SZWBBUQNAJWGJX-UHFFFAOYSA-N
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Description

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the direct fluorination of the indole ring using a fluorinating reagent such as Selectfluor. The reaction conditions often include anhydrous solvents like acetonitrile and the use of silica gel for purification .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives may involve multi-step synthesis processes, including the preparation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxylic acid group. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The indole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2120518-10-5

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

3-fluoro-5-propan-2-yl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H12FNO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14-9)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SZWBBUQNAJWGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2F)C(=O)O

Purity

95

Origin of Product

United States

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